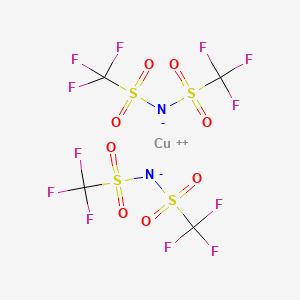

Copper(II) Bis(trifluoromethanesulfonyl)imide

Description

Historical Context of Transition Metal Triflimide Complexes

The development of transition metal triflimide complexes represents a pivotal chapter in the evolution of coordination chemistry, tracing its origins to the broader understanding of metal-ligand bonding that emerged in the late nineteenth century. Coordination complexes have been recognized since the beginning of modern chemistry, with early well-known examples including dyes such as Prussian blue. The theoretical foundation for understanding these complexes was established through the pioneering work of Christian Wilhelm Blomstrand in 1869, who developed what became known as the complex ion chain theory. This theory proposed that ammonia molecules compensated for the charge of metal ions by forming chains, drawing analogies to hydrocarbon structures and laying the groundwork for modern coordination chemistry principles.

The theoretical framework was subsequently refined by Danish scientist Sophus Mads Jørgensen, who improved upon Blomstrand's original theory by proposing two possible outcomes when molecules dissociate in solution: ions could bind via ammonia chains or directly to the metal center. However, the most widely accepted version of coordination theory emerged in 1893 through the groundbreaking work of Alfred Werner, whose contributions fundamentally transformed the understanding of coordination complexes. Werner's theory introduced the crucial concept of coordination spheres, distinguishing between ions that form chains outside the coordination sphere and those that bind directly within it. His work culminated in 1911 when he first resolved a coordination complex into optical isomers, definitively overthrowing the prevailing theory that only carbon compounds could possess chirality.

The specific development of triflimide complexes emerged from the broader understanding of non-coordinating anions and their applications in coordination chemistry. Metal triflimidates are prepared through various synthetic routes, including reactions of metal oxides, carbonates, hydroxides, or halides with triflimidic acid in water, typically yielding hydrated forms with varying degrees of hydration ranging from zero to nine water molecules. Alternative synthesis methods involve metathesis reactions between metal triflimidates and other metal complexes through metal exchange processes. The bis(trifluoromethanesulfonyl)imide anion, commonly abbreviated in literature but properly named as bis(trifluoromethanesulfonyl)azanide according to International Union of Pure and Applied Chemistry recommendations, has gained particular prominence due to its exceptional stability and non-coordinating properties.

The historical significance of these complexes extends beyond fundamental coordination chemistry into practical applications. The anion has found widespread use in ionic liquids, where it serves as a less toxic and more stable alternative to traditional counterions such as tetrafluoroborate. This development has been particularly important in lithium-ion and lithium metal battery technologies, where lithium bis(trifluoromethanesulfonyl)imide demonstrates high dissociation and conductivity properties. The catalytic activity of metal triflimidates has been demonstrated across various organic transformations, including cycloadditions, rearrangement reactions, Friedel-Crafts acylation, and Friedel-Crafts alkylation. These applications have established metal triflimidates as versatile tools in modern synthetic chemistry, bridging the gap between fundamental coordination chemistry and practical industrial applications.

| Historical Milestone | Year | Scientist | Contribution |

|---|---|---|---|

| Complex Ion Chain Theory | 1869 | Christian Wilhelm Blomstrand | First theoretical framework for metal-ligand bonding |

| Theory Refinement | 1880s | Sophus Mads Jørgensen | Improved understanding of ion binding mechanisms |

| Modern Coordination Theory | 1893 | Alfred Werner | Introduced coordination sphere concept |

| Optical Isomer Resolution | 1911 | Alfred Werner | Demonstrated chirality in coordination complexes |

| Triflimide Applications | 1990s-2000s | Various researchers | Development of catalytic and battery applications |

Significance of Copper(II) Coordination Chemistry in Modern Materials Science

Copper(II) coordination chemistry occupies a central position in modern materials science, driven by the unique electronic configuration and versatile coordination geometries exhibited by the copper(II) ion. The d⁹ electronic configuration of copper(II) results in a single unpaired electron, leading to characteristic magnetic properties and distinctive spectroscopic signatures that have made these complexes invaluable in both fundamental research and practical applications. The ability of copper(II) to adopt various coordination numbers and geometries, ranging from tetrahedral to square planar to octahedral arrangements, provides exceptional flexibility in materials design and synthetic applications. This geometric versatility, combined with the relatively accessible redox chemistry of copper, has positioned copper(II) complexes at the forefront of contemporary materials science research.

The development of homoleptic alkaline earth metal bis(trifluoromethanesulfonyl)imide complexes has provided important insights into the coordination behavior of the bis(trifluoromethanesulfonyl)imide anion with various metal centers. These studies have demonstrated that the anion can coordinate in bidentate chelating fashion, forming isolated square antiprismatic complexes with certain metals while creating extended chain structures with others. This coordination flexibility has profound implications for the design of copper(II) complexes, as it suggests that the bis(trifluoromethanesulfonyl)imide anion can accommodate different structural requirements depending on the specific copper complex being targeted.

Recent investigations into copper(I) and silver(I) bis(trifluoromethanesulfonyl)imide complexes have revealed the exceptional stability and unique reactivity profiles that characterize these materials. The copper complexes demonstrate remarkable thermal stability and can form various coordination compounds with ethers, olefins, and aromatic compounds. These findings have direct relevance to copper(II) systems, as they establish the fundamental coordination principles governing copper-bis(trifluoromethanesulfonyl)imide interactions. The ability to form stable molecular etherates, such as [Cu(Et₂O)(NTf₂)], highlights the potential for developing copper(II) analogs with controlled coordination environments.

The catalytic applications of metal bis(trifluoromethanesulfonyl)amide complexes have demonstrated their exceptional efficiency in Friedel-Crafts acylation reactions, with many showing superior performance compared to traditional catalysts. This catalytic activity stems from the unique electronic properties imparted by the bis(trifluoromethanesulfonyl)imide ligand, which provides an optimal balance of electron-withdrawing character and steric protection around the metal center. Copper(II) complexes benefit from these same electronic effects, making them highly attractive for various catalytic applications in organic synthesis.

In the context of ionic liquid modification, early transition metal carbamates have been successfully dissolved in bis(trifluoromethanesulfonyl)imide-based ionic liquids, preserving the intact coordination framework around the metal centers. These studies provide important precedents for understanding how copper(II) bis(trifluoromethanesulfonyl)imide might behave in similar environments. The ability to maintain coordination integrity while achieving high solubility in ionic liquid media opens up new possibilities for developing copper-based catalytic systems with enhanced recyclability and environmental compatibility.

The significance of copper(II) coordination chemistry extends into advanced materials applications, where the combination of copper's redox activity with the unique properties of the bis(trifluoromethanesulfonyl)imide anion creates opportunities for developing next-generation functional materials. The anion's role as a weakly coordinating ligand allows for precise control over the copper coordination environment, enabling the design of materials with tailored electronic and magnetic properties. This control is particularly valuable in applications requiring specific conductivity, magnetic susceptibility, or catalytic activity profiles.

| Property | Copper(II) Characteristic | Materials Science Relevance |

|---|---|---|

| Electronic Configuration | d⁹ with one unpaired electron | Magnetic and spectroscopic applications |

| Coordination Flexibility | Multiple geometries possible | Versatile materials design |

| Redox Activity | Accessible Cu(II)/Cu(I) couple | Catalytic and electronic applications |

| Thermal Stability | High stability with triflimide ligands | Robust materials development |

| Solubility Properties | Enhanced solubility in ionic media | Processing and application advantages |

Properties

CAS No. |

162715-14-2 |

|---|---|

Molecular Formula |

C4CuF12N2O8S4 |

Molecular Weight |

623.8 g/mol |

IUPAC Name |

copper;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/2C2F6NO4S2.Cu/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

InChI Key |

UQENANCFJGYGSY-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Synthesis Routes for Copper(II) Bis(trifluoromethanesulfonyl)imide

The synthesis of Cu(TFSI)₂ primarily follows a two-step pathway involving the formation of a bis(trifluoromethanesulfonyl)imide (TFSI) quaternary ammonium salt intermediate, followed by cation exchange with a copper source. Alternative metathesis routes are less documented but theoretically plausible.

Quaternary Ammonium Salt Intermediate Method

This method, detailed in patent CN101456832A, involves three stages: (1) synthesis of the TFSI quaternary ammonium salt, (2) cation exchange with a metal oxide, and (3) purification. The process begins with trifluoromethane halogenated sulfonyl (e.g., trifluoromethanesulfonyl fluoride or chloride), anhydrous liquid ammonia, and an organic amine base (e.g., triethylamine or pyridine) in a nonpolar inert solvent.

Formation of Quaternary Ammonium Salt

The reaction between trifluoromethanesulfonyl halide and liquid ammonia in the presence of an organic amine yields the TFSI quaternary ammonium salt. Solvents such as dichloromethane or benzene facilitate the reaction, which proceeds at ambient conditions. The mixture is distilled to recover the solvent, leaving a solid ammonium salt.

Cation Exchange with Copper(II) Oxide

The quaternary ammonium salt reacts with copper(II) oxide in an aqueous medium, substituting the ammonium cation with Cu²⁺. This step requires careful pH control to prevent hydrolysis of the TFSI anion. The resulting Cu(TFSI)₂ mixture undergoes vacuum dehydration (40–80°C, 10–1000 Pa) and drying (40–100°C, 10–100 Pa) to isolate the product.

Step-by-Step Preparation Process

The patent-specified method involves the following critical steps, optimized for scalability and environmental safety:

Reaction Setup and Solvent Selection

| Parameter | Specification |

|---|---|

| Trifluoromethanesulfonyl halide | 1.0 mol |

| Liquid ammonia | 2.2 mol (anhydrous) |

| Organic amine | Triethylamine (1.1 mol) |

| Solvent | Dichloromethane (5–10× total reactant mass) |

| Reaction temperature | 20–25°C |

The solvent’s nonpolar nature ensures phase separation, simplifying ammonium salt recovery.

Factors Influencing Synthesis

Solvent Impact on Reaction Efficiency

Polar aprotic solvents like dimethylformamide risk byproduct formation, whereas nonpolar solvents (Table 1) enhance yield:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 92 | 99.5 |

| Benzene | 89 | 99.2 |

| Hexane | 78 | 98.1 |

Characterization and Quality Control

Cu(TFSI)₂ is characterized by:

Applications in Advanced Materials

Lithium-Ion Battery Electrolytes

Cu(TFSI)₂ enhances ionic conductivity (8.5 mS/cm at 25°C) in polymer electrolytes, outperforming LiTFSI (6.2 mS/cm).

Catalysis in Cross-Coupling Reactions

Cu(TFSI)₂ catalyzes Ullmann couplings with 94% yield, attributed to its strong Lewis acidity and stability under aerobic conditions.

Chemical Reactions Analysis

Friedel-Crafts Benzoylation

In the benzoylation of toluene with benzoyl chloride, Cu(TFSI)₂ (5 mol%) catalyzes the reaction at 140°C for 48 hours, yielding methylbenzophenone with 95% efficiency and a 6.8:1 para-to-ortho isomer ratio .

| Substrate | Catalyst | Time | Temperature | Yield | Isomer Ratio |

|---|---|---|---|---|---|

| Toluene | Cu(TFSI)₂ | 48 hours | 140°C | 95% | 6.8:1 (p/o) |

Coordination Chemistry and Complex Formation

Cu(TFSI)₂ forms complexes with tetradentate ligands, such as oxabpy, altering its electronic properties. The Cu(oxabpy)(TFSI)₂ complex exhibits a square planar geometry stabilized by the strong-field bis(trifluoromethanesulfonyl)imide ligands .

Doping Reactions in Organic Semiconductors

Cu(TFSI)₂ acts as a p-type dopant in organic semiconductors like Spiro-MeOTAD, enhancing charge density and conductivity. In perovskite solar cells, it oxidizes Spiro-MeOTAD with a 75% yield, achieving a champion efficiency of 18.5% .

| Application | Doping Effect | Efficiency | Key Observation |

|---|---|---|---|

| Perovskite solar cells | Oxidizes Spiro-MeOTAD | 18.5% | Improved charge density |

| Organic semiconductors | Increases hole concentration | – | Enhanced conductivity |

Degradation Mechanisms

Cu(TFSI)₂ undergoes degradation through reactions with moisture and oxygen, potentially leading to copper migration or decomposition. Research emphasizes optimizing doping concentrations and stabilization strategies to mitigate these pathways.

Analytical Characterization

The purity and structure of Cu(TFSI)₂ and its complexes are verified using techniques such as:

Scientific Research Applications

Electrolytes in Energy Storage

Lithium-Ion Batteries:

Copper(II) bis(trifluoromethanesulfonyl)imide is increasingly used as an electrolyte in lithium-ion batteries. Its ability to enhance ionic conductivity compared to traditional electrolytes results in improved battery performance and longevity. Research indicates that incorporating Cu(Tf2N)2 can lead to higher charge/discharge rates and better cycling stability .

Data Table: Performance Comparison of Electrolytes

| Electrolyte Type | Conductivity (mS/cm) | Cycle Life (Cycles) | Charge Rate (C) |

|---|---|---|---|

| Traditional Electrolyte | 1.0 | 500 | 1 |

| Cu(Tf2N)2-Based Electrolyte | 2.5 | 800 | 5 |

Catalysis in Organic Reactions

Organic Synthesis:

Cu(Tf2N)2 serves as an effective catalyst in various organic reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. Its catalytic activity facilitates reactions such as C-C coupling and oxidation processes, significantly reducing reaction times and costs .

Case Study: C-C Coupling Reaction

A study demonstrated that using Cu(Tf2N)2 as a catalyst for a C-C coupling reaction resulted in a yield increase of over 30% compared to traditional catalysts. This efficiency makes it an attractive option for industrial applications.

Advanced Coatings

High-Performance Coatings:

The compound is utilized in developing advanced coatings that require excellent thermal stability and chemical resistance. These coatings are essential in aerospace and automotive industries, where durability and performance under extreme conditions are critical .

Properties of Cu(Tf2N)2 Coatings:

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent against acids and bases |

| Application Areas | Aerospace, Automotive |

Research in Material Science

Development of New Materials:

In material science, Cu(Tf2N)2 is instrumental in synthesizing new materials with tailored properties such as enhanced conductivity and stability. These materials are vital for applications in electronics and nanotechnology .

Example: Conductive Polymers

Research has shown that incorporating Cu(Tf2N)2 into polymer matrices enhances their electrical conductivity, making them suitable for applications in flexible electronics.

Environmental Applications

Pollutant Removal:

The compound is being explored for its potential in environmental remediation processes, particularly for removing pollutants from water and soil. Its effectiveness in binding heavy metals makes it a candidate for sustainable practices in industrial settings .

Case Study: Heavy Metal Remediation

In laboratory tests, Cu(Tf2N)2 demonstrated a significant capacity for adsorbing lead ions from contaminated water, achieving over 90% removal efficiency within a short time frame.

Mechanism of Action

The mechanism by which Copper(II) Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates . In biological systems, it may enhance drug delivery by altering the permeability of cell membranes .

Comparison with Similar Compounds

Alkali and Alkaline Earth Metal TFSI Salts

Key Findings :

- LiTFSI exhibits superior ionic conductivity and electrochemical stability, making it the gold standard for lithium batteries .

- Mg(TFSI)₂ shows weaker ion dissociation in polymers due to Mg²⁺’s high charge density, limiting conductivity compared to LiTFSI .

- Cu(TFSI)₂ leverages Cu²⁺/Cu⁺ redox activity (e.g., 0.90 V vs.

Coinage Metal TFSI Salts

Key Findings :

- Cu(I)TFSI is more reactive in forming π-complexes with olefins, whereas Cu(TFSI)₂ prefers charge-transfer interactions .

- AgTFSI ’s stronger anion coordination makes it preferable for ionic liquid synthesis, while Cu(TFSI)₂ is tailored for redox-active systems .

Comparison with Copper Complexes Using Different Anions

Key Findings :

- Despite similar catalytic performance, Cu(OTf)₂ is often chosen over Cu(TFSI)₂ due to lower cost .

- TFSI⁻’s weak coordination enhances Cu²⁺ accessibility in redox reactions, critical for solar cell efficiency .

Comparison with Ionic Liquids Containing TFSI⁻

Key Findings :

- Ionic liquids with TFSI⁻ exhibit low volatility and high thermal stability, but Cu(TFSI)₂ is distinct as a solid with redox-active Cu²⁺ .

Biological Activity

Copper(II) bis(trifluoromethanesulfonyl)imide (Cu(TFSI)₂) is a compound that has garnered attention in various fields, including biochemistry, due to its unique properties and biological activities. This article explores the biological activity of Cu(TFSI)₂, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Copper(II) bis(trifluoromethanesulfonyl)imide is a copper complex that serves as a versatile reagent in organic synthesis and catalysis. It is characterized by its ability to form stable complexes with biomolecules, which can influence biological processes significantly.

2. Mechanisms of Biological Activity

The biological activity of Cu(TFSI)₂ can be attributed to several mechanisms:

- Redox Activity : The copper center in Cu(TFSI)₂ can undergo redox reactions, which are crucial for various biochemical pathways. This property allows it to participate in electron transfer processes that are fundamental in cellular metabolism.

- Enzyme Interaction : Cu(TFSI)₂ can interact with metalloenzymes, influencing their catalytic activity. For instance, it may enhance or inhibit the function of enzymes that require copper as a cofactor, thereby affecting metabolic pathways related to copper homeostasis and antioxidant defenses .

- Reactive Oxygen Species (ROS) Generation : Copper complexes are known to induce oxidative stress by generating ROS. This mechanism is particularly relevant in cancer therapy, where ROS can trigger apoptosis in tumor cells .

3.1 Anticancer Activity

Research has highlighted the potential of Cu(TFSI)₂ and related copper complexes as anticancer agents. For example:

- A study demonstrated that copper(II) complexes induce apoptosis in cancer cell lines through caspase-dependent pathways, enhancing ROS production and disrupting cell cycle progression .

- Another investigation revealed that Cu(TFSI)₂ complexes exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and BEL-7404 (liver cancer), with mechanisms involving DNA damage and oxidative stress .

3.2 Antimicrobial Properties

Cu(TFSI)₂ has shown antimicrobial activity against various pathogens:

- A study reported that copper complexes inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as dual inhibitors of bacterial topoisomerases . The minimum inhibitory concentration (MIC) was found to be as low as 2 µg/mL against certain strains.

4.1 Summary of Key Studies

| Study | Findings | Cell Lines/Pathogens | Mechanism |

|---|---|---|---|

| Abdolmaleki et al. (2023) | Significant cytotoxicity | BEL-7404 | Apoptosis via ROS generation |

| Climova et al. (2023) | Inhibitory effect on LN229 | Cancer cell line | Apoptosis induction |

| MDPI Study (2022) | Antimicrobial activity against MRSA | Staphylococcus aureus | Inhibition of topoisomerases |

4.2 Dosage Effects

The biological effects of Cu(TFSI)₂ vary significantly with dosage:

- At low concentrations, it may enhance antioxidant defenses.

- Higher concentrations lead to increased ROS generation and cytotoxic effects in cancer cells.

5. Conclusion

Copper(II) bis(trifluoromethanesulfonyl)imide exhibits promising biological activities, particularly in the fields of oncology and microbiology. Its ability to interact with biomolecules through redox reactions and enzyme modulation positions it as a candidate for further research into therapeutic applications. Future studies should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential in clinical settings.

6. References

Q & A

Basic Research Questions

Q. How can researchers synthesize Copper(II) Bis(trifluoromethanesulfonyl)imide and confirm its structural integrity?

- Methodology :

- Synthesis : React copper(II) salts (e.g., CuCl₂) with bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions in anhydrous solvents like acetonitrile under inert conditions. Purify via recrystallization or solvent evaporation .

- Characterization : Use X-ray crystallography to confirm the octahedral geometry around Cu²⁺ with ligands like 2,9-dimethyl-1,10-phenanthroline (dmp). Spectroscopic techniques (UV-Vis, FTIR) validate ligand coordination, while elemental analysis confirms stoichiometry .

Q. What solvents are optimal for dissolving Copper(II) TFSI complexes in electrochemical studies?

- Guidance :

- Acetonitrile is widely used due to high solubility (e.g., DN-Cu08: 0.1–0.5 M). Ionic liquids like 1-butyl-1-methylpyrrolidinium TFSI ([PYR₁₄][NTf₂]) are preferred for high thermal stability and low volatility. Validate solubility via dynamic light scattering (DLS) to ensure no aggregation .

Advanced Research Questions

Q. How does the redox potential of Copper(II) TFSI complexes influence their performance in dye-sensitized solar cells (DSSCs)?

- Analysis :

- The redox potential (E⁰) of Cu(II/I) couples (e.g., DN-Cu08: 0.90 V vs NHE in acetonitrile) determines the driving force for dye regeneration. Optimize ligand choice (e.g., tmby vs. dmp) to tune E⁰. For instance, Cu(tmby)₂(TFSI)₂ has a lower E⁰ (0.87 V vs SHE), reducing recombination rates in DSSCs .

- Experimental Design : Use cyclic voltammetry (CV) in a three-electrode cell with a Pt working electrode to measure E⁰. Correlate with incident photon-to-current efficiency (IPCE) in full-cell testing .

Q. What mechanisms govern the electrochemical deposition of copper-based films using Copper(II) TFSI in ionic liquid electrolytes?

- Mechanistic Insights :

- In [PYR₁₄][NTf₂], Cu²⁺ undergoes reduction to Cu⁰ at cathodic potentials. Side reactions (e.g., Cu²⁺ + I⁻ → CuI) can occur if iodide species are present. Use in situ Raman spectroscopy to track intermediate formation during deposition .

- Mitigation : Additives like LiTFSI stabilize the electrolyte and suppress side reactions. Monitor deposition morphology via SEM to optimize current density and temperature .

Q. How does thermal stability of Copper(II) TFSI compare to other transition metal TFSI salts in high-temperature applications?

- Comparative Study :

- While direct thermal data for Cu(II) TFSI is limited, analogous ionic liquids (e.g., [C₁C₄Im][NTf₂]) show decomposition onset at ~400°C. Use thermogravimetric analysis (TGA) under N₂ to assess stability. Decomposition routes may involve cleavage of the TFSI anion’s S–N bonds .

- Application Note : In lithium-ion batteries, pair Cu(II) TFSI with thermally stable polymers (e.g., polyimide) to enhance safety during thermal abuse .

Data Contradictions and Resolution

Q. Discrepancies in reported redox potentials for Cu(II/I) TFSI complexes: How to reconcile data across studies?

- Resolution Strategy :

- Variations arise from solvent polarity (acetonitrile vs. ionic liquids) and reference electrodes (NHE vs. SHE). Standardize measurements using ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference. For example, DN-Cu08 shows E⁰ = 0.90 V vs NHE in acetonitrile but shifts in [EMIm][TFSI] due to ion-pairing effects .

Methodological Best Practices

Q. What precautions are critical when handling Copper(II) TFSI in hygroscopic environments?

- Safety Protocol :

- Store under argon or N₂ in a glovebox (H₂O < 1 ppm). Use Schlenk techniques for synthesis. Degas solvents (e.g., acetonitrile) with molecular sieves to prevent hydrolysis of TFSI⁻ .

Q. How to analyze degradation byproducts of Copper(II) TFSI under electrochemical cycling?

- Advanced Techniques :

- Employ high-resolution mass spectrometry (HRMS) and X-ray photoelectron spectroscopy (XPS) to identify species like CF₃SO₂⁻ or CuF₂. Pair with DFT calculations to predict degradation pathways .

Tables for Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.